Cas no 1049115-15-2 (2-(5-methyl-1-benzofuran-2-yl)acetic acid)

2-(5-methyl-1-benzofuran-2-yl)acetic acid structure
1049115-15-2 structure
商品名:2-(5-methyl-1-benzofuran-2-yl)acetic acid
CAS番号:1049115-15-2
MF:C11H10O3
メガワット:190.195303440094
CID:6237278
PubChem ID:14568087

2-(5-methyl-1-benzofuran-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-methyl-1-benzofuran-2-yl)acetic acid
    • 2-(5-methyl-1-benzofuran-2-yl)aceticacid
    • EN300-1137712
    • 1049115-15-2
    • AKOS002680492
    • インチ: 1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(14-10)6-11(12)13/h2-5H,6H2,1H3,(H,12,13)
    • InChIKey: XUAMMAMOJYGONA-UHFFFAOYSA-N
    • ほほえんだ: O1C(CC(=O)O)=CC2C=C(C)C=CC1=2

計算された属性

  • せいみつぶんしりょう: 190.062994177g/mol
  • どういたいしつりょう: 190.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 50.4Ų

2-(5-methyl-1-benzofuran-2-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1137712-2.5g
2-(5-methyl-1-benzofuran-2-yl)acetic acid
1049115-15-2 95%
2.5g
$1370.0 2023-10-26
Enamine
EN300-1137712-10.0g
2-(5-methyl-1-benzofuran-2-yl)acetic acid
1049115-15-2
10g
$3622.0 2023-06-09
Enamine
EN300-1137712-5.0g
2-(5-methyl-1-benzofuran-2-yl)acetic acid
1049115-15-2
5g
$2443.0 2023-06-09
Enamine
EN300-1137712-1g
2-(5-methyl-1-benzofuran-2-yl)acetic acid
1049115-15-2 95%
1g
$699.0 2023-10-26
Enamine
EN300-1137712-10g
2-(5-methyl-1-benzofuran-2-yl)acetic acid
1049115-15-2 95%
10g
$3007.0 2023-10-26
Enamine
EN300-1137712-0.1g
2-(5-methyl-1-benzofuran-2-yl)acetic acid
1049115-15-2 95%
0.1g
$615.0 2023-10-26
Enamine
EN300-1137712-0.5g
2-(5-methyl-1-benzofuran-2-yl)acetic acid
1049115-15-2 95%
0.5g
$671.0 2023-10-26
Enamine
EN300-1137712-1.0g
2-(5-methyl-1-benzofuran-2-yl)acetic acid
1049115-15-2
1g
$842.0 2023-06-09
Enamine
EN300-1137712-0.25g
2-(5-methyl-1-benzofuran-2-yl)acetic acid
1049115-15-2 95%
0.25g
$642.0 2023-10-26
Enamine
EN300-1137712-5g
2-(5-methyl-1-benzofuran-2-yl)acetic acid
1049115-15-2 95%
5g
$2028.0 2023-10-26

2-(5-methyl-1-benzofuran-2-yl)acetic acid 関連文献

2-(5-methyl-1-benzofuran-2-yl)acetic acidに関する追加情報

Professional Introduction to 2-(5-methyl-1-benzofuran-2-yl)acetic acid (CAS No. 1049115-15-2)

2-(5-methyl-1-benzofuran-2-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1049115-15-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzofuran derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 2-(5-methyl-1-benzofuran-2-yl)acetic acid, particularly the presence of a benzo-furan moiety and a carboxylic acid functional group, make it a promising candidate for further investigation in drug discovery and development.

The benzo-furan scaffold is a privileged structure in medicinal chemistry, often found in natural products and bioactive molecules. Its aromaticity and ability to engage in various hydrogen bonding interactions contribute to its versatility in modulating biological targets. In particular, derivatives of benzofuran have been explored for their potential roles in anti-inflammatory, analgesic, and anticancer therapies. The addition of a methyl group at the 5-position of the benzofuran ring in 2-(5-methyl-1-benzofuran-2-yl)acetic acid may influence its electronic properties and biological activity, making it an interesting subject for structural-activity relationship (SAR) studies.

The carboxylic acid group at the 2-position of the benzofuran ring in 2-(5-methyl-1-benzofuran-2-yl)acetic acid introduces further functionality that can be exploited for drug design. Carboxylic acids are well-known for their ability to form hydrogen bonds, which can enhance binding affinity to biological targets. Additionally, they can be further modified through esterification, amidation, or other derivatization strategies to tailor the pharmacokinetic properties of the compound. This flexibility makes 2-(5-methyl-1-benzofuran-2-yl)acetic acid a valuable building block for synthesizing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with greater accuracy. Studies have shown that benzofuran derivatives can interact with various enzymes and receptors, making them potential candidates for inhibiting key pathways involved in diseases such as cancer and inflammation. For instance, computational studies on related compounds have suggested that 2-(5-methyl-1-benzofuran-2-yl)acetic acid may bind to enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation.

In vitro studies have begun to explore the pharmacological potential of 2-(5-methyl-1-benzofuran-2-yl)acetic acid. Initial experiments have demonstrated its ability to modulate certain enzymatic activities relevant to inflammatory pathways. The compound has shown promise in inhibiting lipoxygenase enzymes, which are involved in the production of reactive oxygen species that contribute to oxidative stress and inflammation. Additionally, preliminary data suggest that 2-(5-methyl-1-benzofuran-2-yl)acetic acid may exhibit anti-proliferative effects on certain cancer cell lines by interfering with critical signaling pathways.

The synthesis of 2-(5-methyl-1-benzofuran-2-yl)acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzofurans and acetic anhydride or acetyl chloride, followed by hydrolysis to introduce the carboxylic acid functionality. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have made it possible to construct complex molecular frameworks more efficiently. These techniques have been instrumental in accessing novel derivatives of benzofuran for further pharmacological evaluation.

The pharmacokinetic properties of 2-(5-methyl-1-benzofuran-2-yl)acetic acid are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a drug candidate. Preliminary pharmacokinetic studies suggest that 2-(5-methyl-1-benzofuran-2-yI)acetic acid may exhibit moderate solubility in water and moderate oral bioavailability, which are favorable characteristics for further development.

Future research on 2-(5-methyl-l-benzofuran-Z-yI)acetic acid will likely focus on expanding its chemical space through structural modifications and exploring its interactions with additional biological targets. Additionally, preclinical studies will be essential to evaluate its safety profile and efficacy in animal models before considering human clinical trials. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in unlocking the full therapeutic potential of this compound.

The growing interest in natural product-inspired scaffolds like benzofuran derivatives underscores their importance as sources of novel drug candidates. The structural complexity and functional diversity inherent in these molecules make them attractive for medicinal chemistry applications. As research continues to uncover new biological activities associated with benzofurans, compounds like Z-(S-ZMethy-l-benZo-furaZ-Z-yI)aCetic ACid (CAS No.Z10Z49Z115-Z15-Z) are poised to play significant roles in the development of next-generation therapeutics.

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